Methyl 2-(1-cyanocyclopropyl)benzoate
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Overview
Description
Methyl 2-(1-cyanocyclopropyl)benzoate: is an organic compound with the molecular formula C12H11NO2 . It is a benzoate ester derivative featuring a cyanocyclopropyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzoic acid and 1-cyanocyclopropane .
Reaction Conditions: The reaction involves the esterification of benzoic acid with 1-cyanocyclopropane in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 2-(1-aminocyclopropyl)benzoic acid methyl ester .
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia or alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(1-cyanocyclopropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(1-cyanocyclopropyl)benzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Methyl 2-(1-aminocyclopropyl)benzoate: Similar structure but with an amino group instead of a cyano group.
Methyl 2-(1-methylcyclopropyl)benzoate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness: Methyl 2-(1-cyanocyclopropyl)benzoate is unique due to the presence of the cyano group, which imparts different chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(1-cyanocyclopropyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)9-4-2-3-5-10(9)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWHDIKCPPEWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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